molecular formula C7H4Br2N2 B1314288 3,5-Dibromo-1H-indazole CAS No. 40598-76-3

3,5-Dibromo-1H-indazole

Cat. No. B1314288
CAS RN: 40598-76-3
M. Wt: 275.93 g/mol
InChI Key: YPNFVZZHYXRCKH-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-indazole is a heterocyclic organic compound with the chemical formula C7H4Br2N2 . It has a molecular weight of 275.93 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3,5-Dibromo-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 3,5-Dibromo-1H-indazole is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

3,5-Dibromo-1H-indazole is a solid compound . It has a molecular weight of 275.93 . The InChI code for this compound is 1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .

Scientific Research Applications

Synthesis of N-Heterocyclic Compounds

Research has shown that N-heterocyclic compounds, which include a wide range of dibromo-triazoles and amino derivatives, hold significant importance in medicinal chemistry, bio-conjugation, and materials science. The synthesis of these compounds often leverages 3,5-Dibromo-1H-indazole as a critical intermediate. For instance, the preparation of 3,5-dibromo-4-amino-1,2,4-triazole showcases the adaptability of dibromo-indazoles in generating biologically active and high systemic nature compounds with potential applications ranging from drug development to material engineering (Yu et al., 2014).

Advances in Organic Synthesis

The chemical reactivity of 3,5-Dibromo-1H-indazole towards NH-azoles has been explored to synthesize novel organic structures. These reactions have led to the formation of various azolylmethyl-dibromo-dihydrothiazolo compounds, enriching the arsenal of organic synthesis and providing new avenues for the development of pharmaceuticals and agrochemicals (Khaliullin et al., 2014).

Development of Monoamine Oxidase Inhibitors

Indazole derivatives, including those synthesized from 3,5-Dibromo-1H-indazole, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. These compounds exhibit subnanomolar potency and high selectivity, demonstrating the therapeutic potential of indazole-based structures in neuropharmacology (Tzvetkov et al., 2014).

Corrosion Inhibition

The synthesis and application of indazole derivatives on metal surfaces for corrosion protection highlight another facet of 3,5-Dibromo-1H-indazole's utility. These derivatives, when applied to copper surfaces, form self-assembled monolayers that significantly enhance corrosion resistance, showcasing the material science applications of indazole compounds (Qiang et al., 2018).

Enantioselective Synthesis

The catalytic use of 3,5-Dibromo-1H-indazole in enantioselective synthesis processes has been documented, offering a pathway to indazoles with a C3-quaternary chiral center. This research opens up new methodologies for the production of chiral molecules, critical in the pharmaceutical industry for the development of drugs with improved efficacy and reduced side effects (Ye et al., 2019).

Safety And Hazards

The safety information for 3,5-Dibromo-1H-indazole indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZZHYXRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547237
Record name 3,5-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1H-indazole

CAS RN

40598-76-3
Record name 3,5-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LF Hornbrook, CD Reed, AA Lamar - Tetrahedron, 2023 - Elsevier
A variety of functionalized indazoles are brominated in moderate to excellent yields using N-bromosuccinimide (NBS) under visible-light activated conditions. A screening of organic dye …
Number of citations: 2 www.sciencedirect.com

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